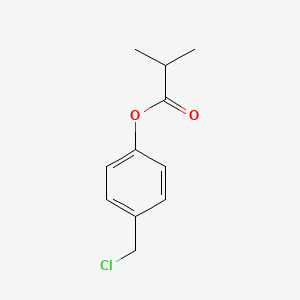

4-(Chloromethyl)phenyl 2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Chloromethyl)phenyl 2-methylpropanoate is an organic compound with the molecular formula C11H13ClO2 It is an ester derived from 4-(chloromethyl)phenol and 2-methylpropanoic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-(Chloromethyl)phenyl 2-methylpropanoate typically involves a two-step process:

Chloromethylation of 2-phenylpropionic acid: This step involves mixing 2-phenylpropionic acid with formaldehyde and concentrated sulfuric acid at a temperature range of 20-50°C.

Esterification: The 2-(4-chloromethylphenyl)propionic acid is then reacted with methanol in the presence of thionyl chloride at 45-65°C for 12-24 hours.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)phenyl 2-methylpropanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chloromethyl)phenol and 2-methylpropanoic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Ester hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide. Reactions are conducted at reflux temperatures.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with methylamine yields 4-(methylaminomethyl)phenyl 2-methylpropanoate.

Ester hydrolysis: The major products are 4-(chloromethyl)phenol and 2-methylpropanoic acid.

Aplicaciones Científicas De Investigación

4-(Chloromethyl)phenyl 2-methylpropanoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)phenyl 2-methylpropanoate depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Bromomethyl)phenyl 2-methylpropanoate

- 4-(Methoxymethyl)phenyl 2-methylpropanoate

- 4-(Hydroxymethyl)phenyl 2-methylpropanoate

Uniqueness

4-(Chloromethyl)phenyl 2-methylpropanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions compared to the bromomethyl or methoxymethyl groups, making it a valuable intermediate in organic synthesis.

Actividad Biológica

4-(Chloromethyl)phenyl 2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H13ClO2

- CAS Number : 1260854-47-4

The biological activity of this compound can be attributed to its interaction with various biochemical targets:

- Neuroprotective Effects : Studies indicate that compounds with similar structures may exert neuroprotective effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in neuronal cells.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, particularly through the inhibition of the NF-kB pathway, which is crucial in mediating inflammatory responses.

- Apoptosis Inhibition : It has been shown to reduce markers of apoptosis, such as cleaved caspase-3, suggesting a protective role against cell death in stressed neuronal environments.

Biochemical Pathways

The compound influences several key biochemical pathways:

- Endoplasmic Reticulum (ER) Stress : It appears to alleviate ER stress responses, which are implicated in various neurodegenerative diseases.

- Cellular Signaling : By modulating intracellular calcium levels and phospholipase C activity, it may affect histamine release and other signaling pathways relevant to allergic responses and inflammation .

Neuroprotection in Animal Models

A study demonstrated that administration of this compound in rodent models resulted in significant neuroprotection against chemically induced neurotoxicity. The compound reduced the levels of inflammatory markers and improved cognitive function as assessed by behavioral tests.

In Vitro Studies

In vitro experiments using human neuronal cell lines showed that treatment with this compound led to a decrease in apoptotic markers. The results suggested that it could be a candidate for further development in therapies aimed at neurodegenerative conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity | Apoptosis Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Methyl paraben | Limited | Yes | No |

| Other chlorinated phenyl esters | Variable | Yes | Variable |

Propiedades

IUPAC Name |

[4-(chloromethyl)phenyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDNAJZWTNIHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC=C(C=C1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.